4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one
Description
The compound 4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one is a spirocyclic chromenone derivative characterized by a fused cyclopenta-pyrano-chromen ring system and a bulky tert-butyl substituent.
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4'-tert-butylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one |
InChI |
InChI=1S/C24H30O3/c1-23(2,3)16-8-11-24(12-9-16)10-7-15-13-19-17-5-4-6-18(17)22(25)26-21(19)14-20(15)27-24/h13-14,16H,4-12H2,1-3H3 |
InChI Key |
JSEMVSSVONOSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound may vary, one common approach involves the following steps:
Formation of the Chromene Core: Start with a suitable precursor (e.g., resorcinol) and cyclize it with an aldehyde (e.g., 2,4-dihydroxybenzaldehyde) under acidic conditions to form the chromene core.
Spiro Ring Formation: Introduce the spirocyclic ring system by reacting the chromene intermediate with a cyclopentanone derivative (e.g., tert-butylcyclopentanone).
Tert-Butylation: Finally, tert-butylate the resulting compound to obtain 4-tert-butyl-2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to functional group modifications, ring opening, or spiro ring rearrangements.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block for other compounds.
Biology and Medicine: Explore its pharmacological properties, potential as a drug lead, or interactions with biological targets.
Industry: Assess its use in materials science, such as in the synthesis of novel polymers or catalysts.
Mechanism of Action
The exact mechanism of action remains an active area of research. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Chromenones
The tert-butyl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:
Substituent Effects
4-tert-butyl vs. 6-butyl Derivatives 6-Butyl-3,4-dihydro-8H-spiro[cyclohexane-1,2-pyrano[3,2-g]chromen]-8-one (CAS 898920-55-3):
- Lacks the tert-butyl group, instead featuring a linear butyl chain.
- Reduced steric hindrance compared to the tert-butyl analog, likely enhancing solubility in non-polar solvents.
- Molecular formula: C₂₂H₂₈O₂ (vs. C₂₀H₂₃NO₃ for the oxime derivative) .
Oxime Derivative (2',3',9',10'-Tetrahydrospiro[...]oxime; CAS 929841-66-7): Introduces an oxime (-NOH) functional group at the 4' position. Molecular weight: 325.4 g/mol; Formula: C₂₀H₂₃NO₃.
Ring System Modifications
Thiopyrano[4,3-d]pyrimidin-4(3H)-one (): Replaces oxygen with sulfur in the heterocyclic system. Sulfur’s larger atomic radius and lower electronegativity may increase ring flexibility and alter electronic properties. Example: 2-Dicyclohexylamino-3-phenyl-5,6-dihydro-8H-thiopyrano[4,3-d]pyrimidin-4(3H)-one .
Non-Spiro Chromene Derivatives (): Example: 3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione. Lacks the spirocyclic architecture, adopting a planar fused-ring system. Synthesized via a one-pot multicomponent reaction (68% yield), highlighting differences in synthetic accessibility compared to spiro compounds .
Biological Activity
4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a spiro linkage between cyclohexane and cyclopentane moieties integrated with a chromene framework. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity. Compounds with similar structures often demonstrate various pharmacological effects, including:
- Antioxidant properties
- Antimicrobial effects
- Anticancer activity
The unique combination of structural features may confer distinct biological activities not observed in other similar compounds.
Research into the specific mechanisms of action for this compound is ongoing. However, its structural characteristics suggest potential interactions with various biological targets. For instance:
- Interaction with Enzymes : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Cell Cycle Modulation : It may induce apoptosis in cancer cells through pathways involving caspase activation.
Synthesis Pathways
The synthesis of this compound can be accomplished through several methods. A common synthetic route involves:
- Formation of a Chromene Derivative : This step includes the initial reaction of appropriate precursors to form the chromene core.
- Cyclization : The cyclization step introduces the spiro linkage, resulting in the final compound.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Afifi et al. (2017) | Identified anticancer properties in chromene derivatives with IC50 values indicating significant cell viability reduction in various cancer cell lines. |
| Rawat and Verma (2016) | Reported anticonvulsant activities linked to similar spirocyclic compounds. |
| Suvarna et al. (2017) | Demonstrated antimicrobial effects in related chromene structures against multiple bacterial strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
